![molecular formula C17H17NO2 B133405 (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol CAS No. 478-77-3](/img/structure/B133405.png)
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Norapocodeine is a chiral compound that belongs to the class of opiate alkaloids. It is a derivative of apocodeine, which is itself derived from codeine. This compound is of significant interest due to its potential pharmacological properties and its role in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norapocodeine typically involves the demethylation of apocodeine. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of demethylating agents such as boron tribromide. The reaction conditions often require careful control of temperature and pH to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of ®-Norapocodeine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and specialized catalysts to achieve high yields of the desired product. The purification of ®-Norapocodeine from the reaction mixture typically involves techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Norapocodeine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert ®-Norapocodeine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the nitrogen atom.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of ®-Norapocodeine.
Scientific Research Applications
®-Norapocodeine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Studies have explored its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to investigate its potential analgesic and antitussive properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-Norapocodeine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Codeine: A naturally occurring opiate used for its analgesic and antitussive properties.
Morphine: Another opiate with potent analgesic effects.
Apocodeine: The parent compound from which ®-Norapocodeine is derived.
Uniqueness
®-Norapocodeine is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its selective binding affinity for certain opioid receptors also distinguishes it from other similar compounds.
Properties
IUPAC Name |
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBVSOYNWLFKD-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487421 |
Source


|
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-77-3 |
Source


|
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
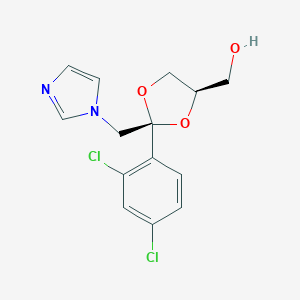
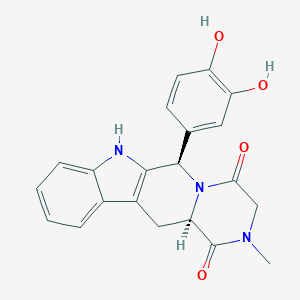
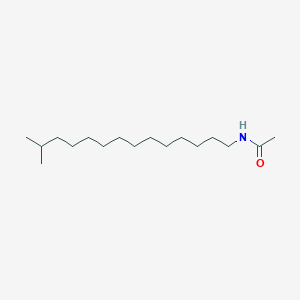


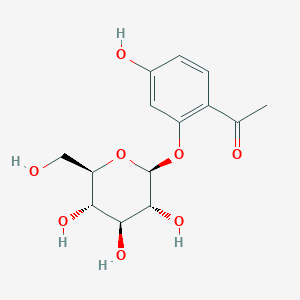
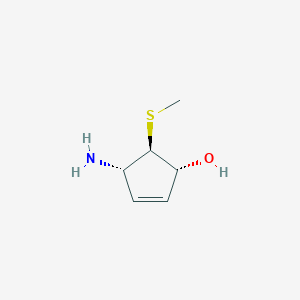
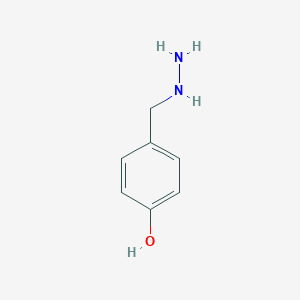
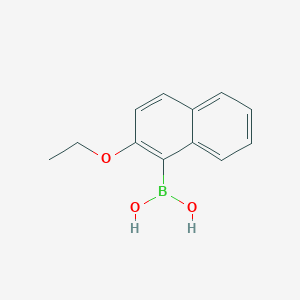

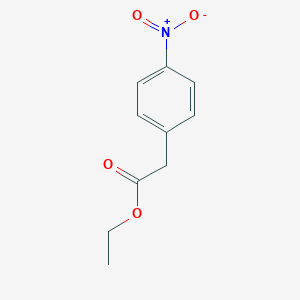
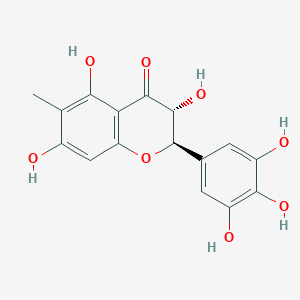
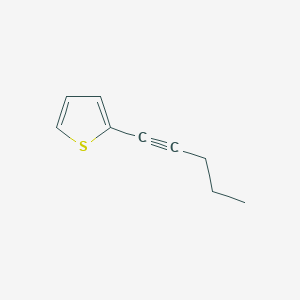
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
